![molecular formula C13H17NO B015635 4-(3-Methylbenzoyl)-piperidine CAS No. 344334-10-7](/img/structure/B15635.png)
4-(3-Methylbenzoyl)-piperidine
Overview
Description
4-(3-Methylbenzoyl)-piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbenzoyl)-piperidine typically involves the acylation of piperidine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is refluxed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbenzoyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound-2-one or 4-(3-Methylbenzoic acid)-piperidine.
Reduction: Formation of 4-(3-Methylbenzyl)-piperidine.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperidine derivatives, including those with structural similarities to 4-(3-Methylbenzoyl)-piperidine, may exhibit antidepressant properties by acting as serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds can potentially treat conditions such as depression, anxiety disorders, and obsessive-compulsive disorder (OCD) .
Cancer Treatment
Recent studies have highlighted the potential of piperidine derivatives in oncology. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation in various types of cancers, including cervical, pancreatic, colon, and breast cancers . The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival.
Antiviral Activity
There is emerging interest in the antiviral properties of piperidine derivatives against viruses such as SARS-CoV-2. Computational studies suggest that modifications to the piperidine structure can enhance binding affinity to viral proteins, making them promising candidates for further development as antiviral agents .
Case Studies
Here are notable case studies demonstrating the application of this compound:
Mechanism of Action
The mechanism of action of 4-(3-Methylbenzoyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-piperidine: Lacks the methyl group on the benzoyl ring, which may affect its reactivity and biological activity.
4-(4-Methylbenzoyl)-piperidine: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
4-(3-Methylbenzoyl)-morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different chemical behavior and applications.
Uniqueness
4-(3-Methylbenzoyl)-piperidine is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced selectivity or potency in drug development.
Biological Activity
4-(3-Methylbenzoyl)-piperidine is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a 3-methylbenzoyl group attached to a piperidine ring, has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : CHN
- Molecular Weight : 203.28 g/mol
- CAS Number : 344334-10-7
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. Understanding the precise mechanisms requires further investigation into its structure-activity relationships (SAR) and molecular docking studies.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated against various cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MDA-MB-231 (Breast) | 19.9 |
MCF-7 (Breast) | 75.3 |
OVCAR-3 (Ovarian) | 22.5 |
These results indicate that the compound exhibits selective antiproliferative activity against cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary assays have shown effectiveness against several bacterial strains, indicating potential applications in treating infections. The specific mechanisms through which it exerts these effects need further elucidation.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Case Studies
- Study on Antiproliferative Activity : A study conducted on various human tumor cell lines demonstrated that derivatives of benzoylpiperidine, including this compound, showed significant growth inhibition in breast and ovarian cancer models. The study utilized IC50 values to assess potency and found varying degrees of effectiveness across different cell lines .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the binding affinity of this compound to specific target proteins involved in cancer progression. These studies indicated favorable interactions with key enzymes associated with tumor growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
4-Benzoyl-piperidine | Lacks methyl group on benzoyl ring | Moderate anticancer activity |
4-(4-Methylbenzoyl)-piperidine | Methyl group at para position | Higher selectivity in binding |
4-(3-Methylbenzoyl)-morpholine | Morpholine ring instead of piperidine | Different pharmacological profile |
The positioning of the methyl group in this compound contributes to its unique reactivity and biological properties compared to these related compounds .
Properties
IUPAC Name |
(3-methylphenyl)-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUYLAUEQCVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390831 | |
Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344334-10-7 | |
Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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